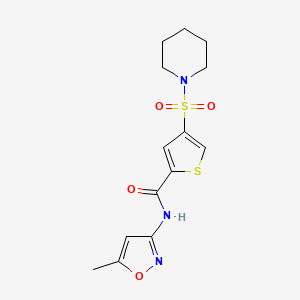

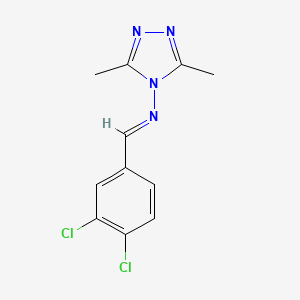

![molecular formula C18H20N4O B5569526 1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol](/img/structure/B5569526.png)

1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-3-pyrrolidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, including derivatives similar to the compound of interest, typically involves strategic structural modifications to enhance certain properties. For instance, modifications on the parent pyrazolo[1,5-a]pyrimidinone structure aim to investigate antiinflammatory properties without ulcerogenic activity, indicating a method to enhance therapeutic index and biological compatibility (Auzzi et al., 1983). This approach underlines the importance of specific structural adaptations in achieving desired biological outcomes.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives showcases a diversity in hydrogen bonding and crystalline arrangements, contributing to their physicochemical properties. For example, a study detailed the hydrogen-bonded chain and framework structures in specific pyrazolo[1,5-a]pyrimidine monohydrates, emphasizing the role of molecular interactions in defining the compound's structural integrity and potential reactivity (Portilla et al., 2006).

Chemical Reactions and Properties

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives often involves interactions with various reagents to yield compounds with potential ligand properties for biological receptors. For example, the reaction of ammonium acetate with certain pyrazolo[1,5-a]pyrimidine carboxylates led to the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, illustrating the compound's versatility in forming new chemical entities with potential receptor binding capabilities (Bruni et al., 1994).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility and crystalline form, are crucial for their pharmacological potential and application. Studies on the synthesis, crystalline structure, and biological activity, such as those on trifluoromethylpyrazolo[1,5-a]pyrimidines, provide insights into how these properties can be optimized for better therapeutic efficacy and bioavailability (Aggarwal et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[1,5-a]pyrimidine derivatives, are pivotal in determining their suitability for further development as pharmacological agents. For example, the study of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines' reactions with 1,3-dicarbonyl compounds reveals the compound's potential for generating novel structures with significant biological activity, demonstrating the synthetic versatility and chemical reactivity of this class of compounds (Zheng & Atta, 2011).

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Synthesis

Phosphodiesterase Inhibition : A study described the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones, showing specific inhibition of cGMP specific (type V) phosphodiesterase, which is crucial for evaluating potential antihypertensive activities. This research underscores the role of structural modifications in enhancing enzymatic and cellular activity, as well as in vivo efficacy (Dumaitre & Dodic, 1996).

Radioligand Development for PET : Another study focused on the synthesis of a selective ligand, DPA-714, for the translocator protein (18 kDa) with PET imaging applications, highlighting the compound's design with a fluorine atom for labeling and in vivo imaging. This demonstrates the compound's utility in developing diagnostic tools for neurological conditions (Dollé et al., 2008).

Synthesis of Anticancer and Anti-5-lipoxygenase Agents : Research into novel pyrazolopyrimidines derivatives revealed their potential as anticancer and anti-5-lipoxygenase agents, offering insights into structure-activity relationships and the therapeutic potential of these compounds (Rahmouni et al., 2016).

Antimicrobial Activity : A study synthesized novel quinoline, chromene, pyrazole derivatives bearing the triazolopyrimidine moiety, showing significant antimicrobial activity. This highlights the compound's potential in developing new antimicrobial agents (Abu‐Hashem & Gouda, 2017).

Eigenschaften

IUPAC Name |

1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-12-13(2)20-22-17(21-9-8-15(23)11-21)10-16(19-18(12)22)14-6-4-3-5-7-14/h3-7,10,15,23H,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJJODHXGORGJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=C(C=C(N2N=C1C)N3CCC(C3)O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

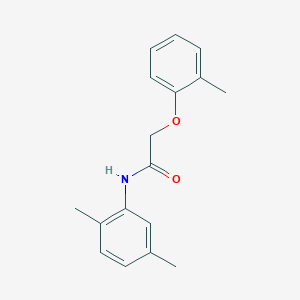

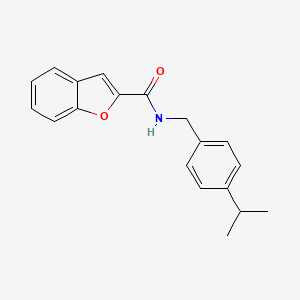

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

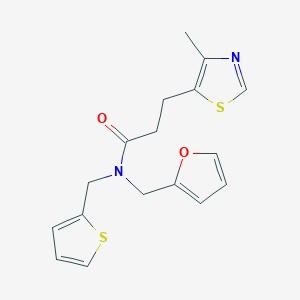

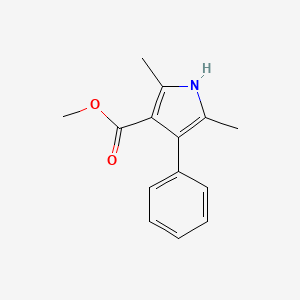

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

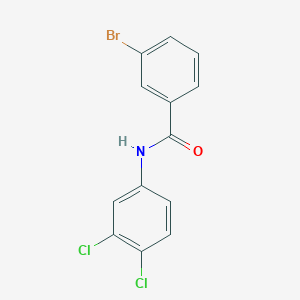

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)

![2-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5569519.png)

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)